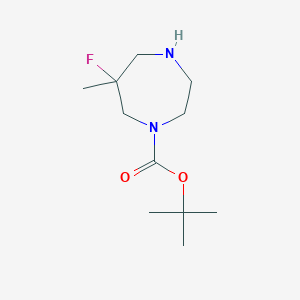

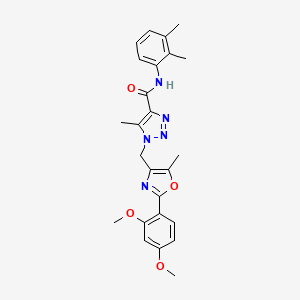

![molecular formula C18H16ClNO4S B2364009 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one CAS No. 899214-82-5](/img/structure/B2364009.png)

3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one, commonly known as CESQ, is a quinoline-based compound that has gained significant attention in recent years due to its potential applications in scientific research. CESQ is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In

Scientific Research Applications

Synthesis and Characterization

- The compound 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one, and its analogs, are often synthesized and characterized in various studies. For example, a study by Hayun et al. (2012) describes the synthesis of a related compound, 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl) ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, which was synthesized using a reaction involving chlorosulfonic acid and ammonia gas (Hayun et al., 2012).

Antibacterial Applications

- Some studies focus on the antibacterial properties of compounds related to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one. For instance, a compound synthesized by Desai et al. (2007) demonstrated potential as an antimicrobial agent against various bacterial and fungal species (Desai et al., 2007).

Tubulin Polymerization Inhibition

- Lee et al. (2011) studied compounds with a structure similar to 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one, which exhibited significant antiproliferative activity and inhibited tubulin polymerization, suggesting potential applications in cancer treatment (Lee et al., 2011).

Photoluminescence and Thermal Studies

- The study by Tan et al. (2018) investigated zinc(II) and cadmium(II) complexes based on modified 8-hydroxyquinoline ligands, showing promising applications as yellow luminescent materials due to their strong yellow-orange luminescence and thermal properties (Tan et al., 2018).

Antioxidant Studies

- In the field of antioxidant research, Abramovič et al. (2018) conducted a study relevant to understanding the antioxidant properties of compounds like 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one, providing insights into the reaction mechanisms of antioxidants with different radicals (Abramovič et al., 2018).

Catalysis and Synthetic Applications

- The compound's analogs have been used in various catalytic and synthetic applications. For example, Khaligh (2014) used a related catalyst for the synthesis of polyhydroquinoline derivatives, highlighting the versatility of these compounds in chemical synthesis (Khaligh, 2014).

Photosensitized Oxidation

- Bonesi et al. (2006) explored the photosensitized oxidation of sulfides, a process potentially relevant to compounds like 3-[(4-chlorophenyl)sulfonyl]-1-ethyl-6-methoxyquinolin-4(1H)-one, providing a deeper understanding of the photochemical reactions involving sulfide structures (Bonesi et al., 2006).

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-1-ethyl-6-methoxyquinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4S/c1-3-20-11-17(25(22,23)14-7-4-12(19)5-8-14)18(21)15-10-13(24-2)6-9-16(15)20/h4-11H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHFLJFKLJIZOOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzenesulfonyl)-1-ethyl-6-methoxy-1,4-dihydroquinolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2363927.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)acetamide](/img/structure/B2363928.png)

![1-(4-Bromophenyl)sulfonyl-2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2363931.png)

![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2363937.png)

![1-(3,4-Dimethoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B2363939.png)

![6-(5-Chloro-2-methoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethyl]but-2-ynamide](/img/structure/B2363948.png)

![2-[(4-bromophenyl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2363949.png)